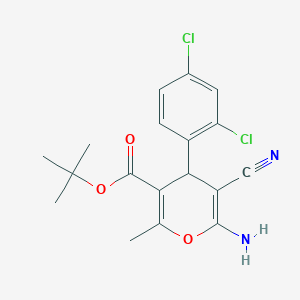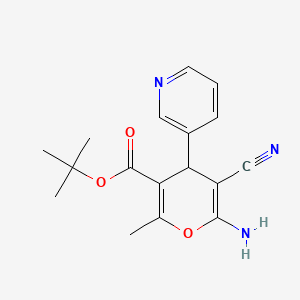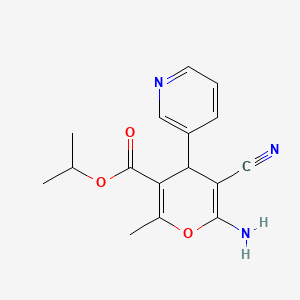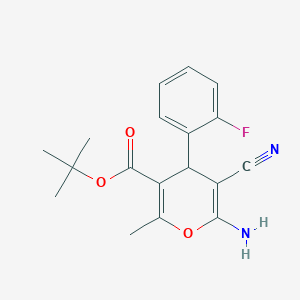
tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Übersicht
Beschreibung
Tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound with potential applications in scientific research. This pyran-based molecule has shown promise in various areas of study, including medicinal chemistry, drug discovery, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has shown potential in various areas of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In drug discovery, it has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In pharmacology, it has been used to study the mechanism of action of various drugs and to identify new drug targets.
Wirkmechanismus
The mechanism of action of tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell signaling pathways. It has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. In vivo studies have shown that it can reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities with good purity. However, its limitations include its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are many potential future directions for the study of tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate. These include:
1. Further optimization of the synthesis method to improve yields and purity.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases.
4. Study of its mechanism of action and identification of new drug targets.
5. Investigation of its potential as a tool for studying cellular signaling pathways and protein-protein interactions.
6. Study of its pharmacokinetics and pharmacodynamics in animal models and humans.
7. Exploration of its potential as a diagnostic tool for the detection of cancer and other diseases.
Conclusion
In conclusion, tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a promising chemical compound with potential applications in various areas of scientific research. Its synthesis method has been optimized to produce high yields of the compound with good purity. It has shown potential as a drug candidate for the treatment of cancer, diabetes, and other diseases. Its mechanism of action is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Its advantages include its high potency, selectivity, and low toxicity, but its limitations include its poor solubility in water and potential for off-target effects. There are many potential future directions for the study of tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, including further optimization of the synthesis method, development of new derivatives, and investigation of its potential as a therapeutic agent and diagnostic tool.
Eigenschaften
IUPAC Name |
tert-butyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-10-14(17(22)24-18(2,3)4)15(12(9-20)16(21)23-10)11-7-5-6-8-13(11)19/h5-8,15H,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZOADGANXVFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B4290559.png)
![2-chloro-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4290565.png)
![1'-(2-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4290567.png)
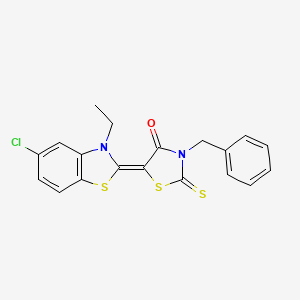
![tetra-tert-butyl 2,2'-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate)](/img/structure/B4290576.png)
![diethyl 5,5'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate)](/img/structure/B4290589.png)
![ethyl 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4290594.png)
![2-chloro-5-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4290601.png)
![2-chloro-5-[4-(2,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4290607.png)
![2-[(5-bromo-1-benzofuran-2-yl)carbonyl]-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4290621.png)
